3-methyl-N-{[1-(3-methylbenzoyl)piperidin-4-yl]methyl}benzamide
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Overview
Description
3-methyl-N-{[1-(3-methylbenzoyl)piperidin-4-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{[1-(3-methylbenzoyl)piperidin-4-yl]methyl}benzamide typically involves the reaction of 3-methylbenzoic acid with piperidine derivatives. The process includes several steps:
Formation of 3-methylbenzoyl chloride: 3-methylbenzoic acid is treated with thionyl chloride (SOCl₂) to form 3-methylbenzoyl chloride.
Reaction with piperidine: The 3-methylbenzoyl chloride is then reacted with piperidine to form 1-(3-methylbenzoyl)piperidine.
Formation of the final compound: The 1-(3-methylbenzoyl)piperidine is further reacted with 3-methylbenzamide under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{[1-(3-methylbenzoyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or piperidines.
Scientific Research Applications
3-methyl-N-{[1-(3-methylbenzoyl)piperidin-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-methyl-N-{[1-(3-methylbenzoyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-methyl-1-(3-methylbenzoyl)piperidine: A related compound with similar structural features.
3-methyl-N-(((3-methylbenzoyl)amino)(3-nitrophenyl)methyl)benzamide: Another benzamide derivative with distinct properties
Uniqueness
3-methyl-N-{[1-(3-methylbenzoyl)piperidin-4-yl]methyl}benzamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26N2O2 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-methyl-N-[[1-(3-methylbenzoyl)piperidin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C22H26N2O2/c1-16-5-3-7-19(13-16)21(25)23-15-18-9-11-24(12-10-18)22(26)20-8-4-6-17(2)14-20/h3-8,13-14,18H,9-12,15H2,1-2H3,(H,23,25) |
InChI Key |
DQOHYMYVYYXKCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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